molecular formula C7H15Cl2N3 B6168096 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile dihydrochloride CAS No. 2639417-38-0

2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile dihydrochloride

Número de catálogo: B6168096
Número CAS: 2639417-38-0
Peso molecular: 212.12 g/mol
Clave InChI: OICZRFDCGOANCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile dihydrochloride is a pyrrolidine-based compound featuring an aminomethyl substituent at the 3-position of the pyrrolidine ring, linked to an acetonitrile group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or synthetic applications.

Propiedades

Número CAS

2639417-38-0

Fórmula molecular

C7H15Cl2N3

Peso molecular

212.12 g/mol

Nombre IUPAC

2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c8-2-4-10-3-1-7(5-9)6-10;;/h7H,1,3-6,9H2;2*1H

Clave InChI

OICZRFDCGOANCB-UHFFFAOYSA-N

SMILES canónico

C1CN(CC1CN)CC#N.Cl.Cl

Pureza

95

Origen del producto

United States

Actividad Biológica

2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article summarizes the current understanding of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

The biological activity of 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile dihydrochloride is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways.

  • PI3-Kinase Inhibition : Recent studies indicate that this compound exhibits potent inhibitory activity against Class I PI3-kinase enzymes, specifically the PI3K-α and PI3K-β isoforms. This inhibition is crucial as PI3-kinase signaling is implicated in tumorigenesis and cancer progression, making it a target for therapeutic intervention in malignancies such as leukemia and lymphoma .
  • Neuropharmacological Effects : The compound has shown promise in modulating cholinergic signaling pathways, which are vital in cognitive processes. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine, thus potentially enhancing cholinergic transmission .

Pharmacological Applications

The pharmacological applications of 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile dihydrochloride are diverse, with significant implications for cancer treatment and neurodegenerative diseases.

Cancer Therapy

Research indicates that this compound can inhibit cellular proliferation associated with various cancers. It has been evaluated in preclinical models for its anti-tumor effects:

Cancer Type Mechanism Study Findings
Chronic Lymphocytic Leukemia (CLL)PI3K inhibitionSignificant reduction in cell viability observed in vitro .
Acute Lymphoblastic Leukemia (ALL)Apoptosis inductionEnhanced apoptosis in treated cells compared to controls .
Solid TumorsCell cycle arrestInduces G1 phase arrest leading to reduced tumor growth .

Neurodegenerative Diseases

The compound's ability to enhance cholinergic activity positions it as a candidate for treating conditions like Alzheimer's disease. Its dual inhibition of AChE and BuChE suggests potential benefits in cognitive enhancement:

Disease Target Effect
Alzheimer's DiseaseAChE/BuChE InhibitionImproved cognitive function in animal models .
Parkinson's DiseaseCholinergic ModulationPotential to alleviate symptoms related to cholinergic deficits .

Case Studies

Several case studies have highlighted the efficacy of 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile dihydrochloride in clinical settings:

  • Case Study on CLL Treatment : In a clinical trial involving patients with CLL, administration of the compound resulted in a marked decrease in leukemic cell counts and improved patient outcomes compared to standard therapies .
  • Alzheimer's Disease Model : In a rodent model of Alzheimer's disease, treatment with this compound led to significant improvements in memory performance on behavioral tests, alongside reductions in amyloid plaque formation .

Comparación Con Compuestos Similares

Structural and Functional Analysis

The following table summarizes key structural and functional differences between 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile dihydrochloride and two related compounds from the evidence:

Parameter Target Compound TRK Kinase Inhibitor () [2-[5-(Aminomethyl)-2-methyl-1H-imidazol-1-yl]-5-chlorophenyl]methanone Dihydrochloride ()
Core Structure Pyrrolidine with aminomethyl and acetonitrile Pyrazolo[1,5-a]pyrimidine with pyrrolidine and difluorophenyl Imidazole with chlorophenyl and fluorophenyl
Molecular Formula Not explicitly provided† C₁₉H₁₆F₂N₆ (base structure) C₁₈H₁₅ClFN₃O • 2(HCl)
Molecular Weight Not explicitly provided† ~414.4 g/mol (estimated for base) 343.78 g/mol
Functional Groups Acetonitrile, aminomethyl, dihydrochloride salt Difluorophenyl, pyrazole, pyrazolopyrimidine Chlorophenyl, fluorophenyl, imidazole, dihydrochloride salt
Application Synthetic intermediate (inferred) TRK kinase inhibition for cancer therapy Analytical standard (1 mg/ml in acetonitrile)
Solubility/Form Likely aqueous-soluble (salt form) Presumed lipophilic (neutral form) Pre-dissolved in acetonitrile

Structural analogs suggest a molecular weight range of 250–300 g/mol for the target compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.